



Application Notes: N106 in High-Throughput Screening for Drug Discovery

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Compound of Interest		
Compound Name:	N106	
Cat. No.:	B1677604	Get Quote

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Abstract

N106 is a first-in-class small molecule activator of sarcoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) SUMOylation, a post-translational modification that enhances the enzyme's activity.[1][2][3] By directly activating the SUMO-activating enzyme E1 ligase, N106 increases SERCA2a SUMOylation, leading to improved cardiac contractility and calcium handling.[1][2][4] This unique mechanism of action makes N106 a promising candidate for the development of novel therapeutics for heart failure.[2][5] Furthermore, N106 has been identified as a dual modulator, also exhibiting partial inhibitory effects on the Na+/K+-ATPase (NKA). High-throughput screening (HTS) assays are crucial for identifying and characterizing novel compounds like N106 that modulate these important biological pathways. This document provides detailed application notes and protocols for the use of N106 in HTS campaigns.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key contributing factor to the pathophysiology of heart failure is impaired calcium cycling within cardiomyocytes, largely due to reduced activity of SERCA2a. **N106** was identified through a screening for small molecules that could enhance SERCA2a function. Its ability to increase SERCA2a SUMOylation represents a novel therapeutic strategy. High-throughput screening provides a powerful



platform to discover new chemical entities that, like **N106**, can modulate SUMOylation pathways or ion pump activity for therapeutic benefit.

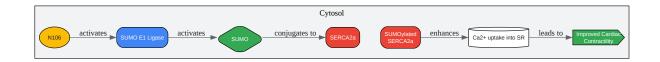
N106: Mechanism of Action

N106 exerts its biological effects through a dual mechanism:

- Activation of SERCA2a SUMOylation: N106 directly activates the SUMO-activating enzyme, E1 ligase.[1][2] This leads to an increase in the SUMOylation of SERCA2a, enhancing its ATPase activity and improving calcium reuptake into the sarcoplasmic reticulum. This ultimately results in improved myocardial relaxation and contraction.[1][2]
- Partial Inhibition of Na+/K+-ATPase (NKA): N106 also acts as a partial inhibitor of the Na+/K+-ATPase. This inhibitory action can contribute to an increase in intracellular calcium concentration, further enhancing cardiac contractility.

Signaling Pathway of N106 Action

The primary signaling pathway influenced by **N106** is the SUMOylation cascade, which ultimately targets SERCA2a in cardiomyocytes.



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Caption: **N106** activates the SUMOylation pathway targeting SERCA2a.

Quantitative Data

The following tables summarize the reported effects of **N106** on cardiomyocyte function.

Table 1: Effect of N106 on Cardiomyocyte Contractility



Concentration	Peak Shortening (%)	Maximal Velocity of Contraction (µm/s)	Maximal Velocity of Relaxation (μm/s)
Control (DMSO)	3.05 ± 0.47	-	-
10 nM N106	7.63 ± 0.48	-1.93 ± 0.08	1.76 ± 0.08
100 nM N106	8.36 ± 0.56	-2.17 ± 0.10	1.98 ± 0.12
10 μM N106	12.03 ± 0.80	-2.30 ± 0.19	1.99 ± 0.15

Data from Kho et al., 2015.[2]

Table 2: Effect of N106 on Calcium Transient Decay

Treatment	Rate of Transient Calcium Decay (τ, s)
Control (DMSO)	0.24 ± 0.02
N106	0.18 ± 0.02

Data from Kho et al., 2015.[2]

High-Throughput Screening Protocols

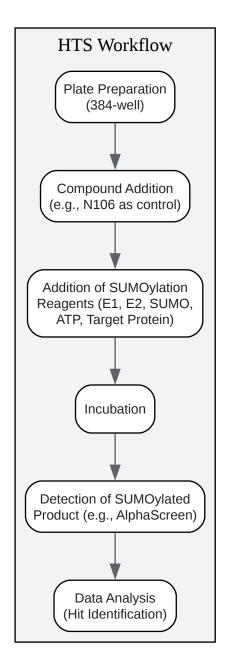
The following are detailed protocols for high-throughput screening assays designed to identify novel modulators of SUMOylation and Na+/K+-ATPase activity, inspired by the discovery of **N106**.

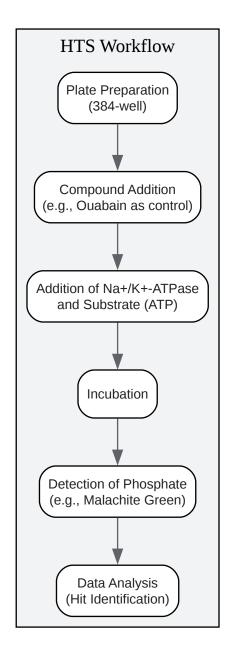
Protocol 1: High-Throughput Screening for Activators of SERCA2a SUMOylation

This protocol is designed to identify compounds that, like **N106**, increase the SUMOylation of a target protein.

Experimental Workflow:







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